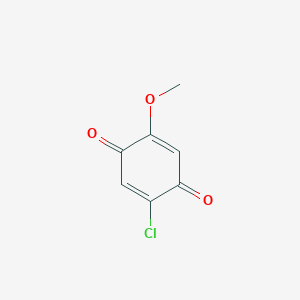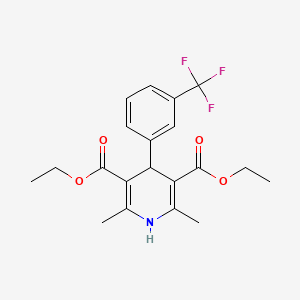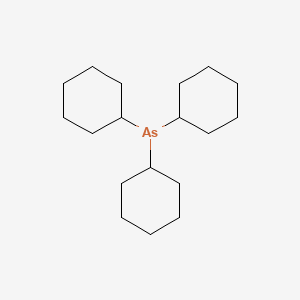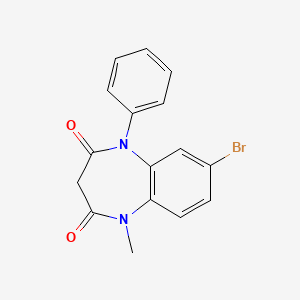
7-Bromo-1-methyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-1-methyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their sedative and anxiolytic effects. They act on the central nervous system and are commonly used in the treatment of anxiety, insomnia, and other conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzodiazepine derivatives typically involves the condensation of o-phenylenediamine with a suitable diketone. For 7-Bromo-1-methyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione, the following steps might be involved:
Bromination: Introduction of the bromine atom at the 7th position.
Methylation: Addition of a methyl group at the 1st position.
Cyclization: Formation of the benzodiazepine ring system.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated reactors, controlled temperatures, and specific catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzodiazepine derivatives can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Halogen atoms like bromine can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, benzodiazepine derivatives are studied for their unique structural properties and reactivity. They serve as intermediates in the synthesis of more complex molecules.
Biology
Biologically, these compounds are of interest due to their interaction with neurotransmitter receptors. They are used in studies related to the central nervous system.
Medicine
Medically, benzodiazepine derivatives are used for their sedative, anxiolytic, and muscle relaxant properties. They are prescribed for conditions like anxiety, insomnia, and seizures.
Industry
In the industry, these compounds might be used in the development of pharmaceuticals and as research tools in drug discovery.
Mécanisme D'action
The mechanism of action of benzodiazepine derivatives typically involves binding to the gamma-aminobutyric acid (GABA) receptor in the brain. This enhances the effect of the neurotransmitter GABA, leading to increased inhibitory effects and resulting in sedation, anxiolysis, and muscle relaxation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic effects.
Lorazepam: Known for its potency and shorter duration of action.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-Bromo-1-methyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione might have unique properties due to the presence of the bromine atom and the specific substitution pattern, which could affect its binding affinity and pharmacokinetics.
Propriétés
Numéro CAS |
22284-73-7 |
|---|---|
Formule moléculaire |
C16H13BrN2O2 |
Poids moléculaire |
345.19 g/mol |
Nom IUPAC |
7-bromo-1-methyl-5-phenyl-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C16H13BrN2O2/c1-18-13-8-7-11(17)9-14(13)19(16(21)10-15(18)20)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Clé InChI |
SWNNXMVVKBMLIN-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CC(=O)N(C2=C1C=CC(=C2)Br)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




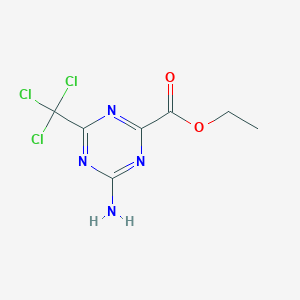
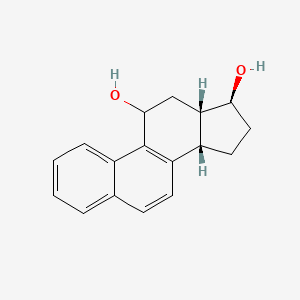
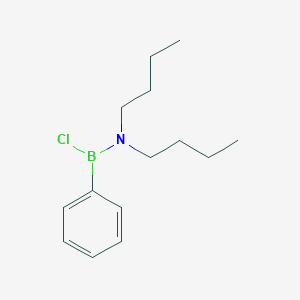


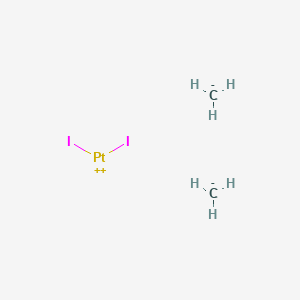

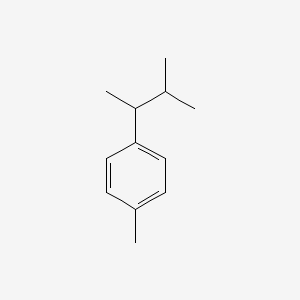
![methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate](/img/structure/B14697333.png)
